N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c1-12-7-13(2)9-16(8-12)24-19(17-10-26-11-18(17)23-24)22-20(25)14-3-5-15(21)6-4-14/h3-9H,10-11H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWADZMDVYUFCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 367.44 g/mol. The structure features a thieno[3,4-c]pyrazole core, which is linked to a 4-fluorobenzamide moiety. This unique combination of functional groups contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H18FN3OS |
| Molecular Weight | 367.44 g/mol |
| Purity | ≥95% |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives of thieno[3,4-c]pyrazoles can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
The mechanism by which this compound exerts its biological effects may involve the inhibition of key signaling pathways associated with cancer cell growth. For example, compounds in this class have been shown to interact with G protein-coupled receptors (GPCRs), leading to alterations in intracellular calcium levels and subsequent activation of apoptotic pathways .
Antimicrobial Activity
In addition to its anticancer potential, this compound has demonstrated antimicrobial activity against various pathogens. Preliminary studies suggest that this compound can inhibit the growth of both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
- Study on Anticancer Properties : A study involving the synthesis and evaluation of thieno[3,4-c]pyrazole derivatives reported that certain modifications led to enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The most potent derivatives showed IC50 values in the low micromolar range .
- Antimicrobial Efficacy : In a comparative study assessing the antimicrobial properties of various thieno[3,4-c]pyrazole derivatives, this compound exhibited significant activity against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with benzamide-based pesticides listed in the evidence. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings
Structural Divergence: The target compound’s thienopyrazole core distinguishes it from urea- or sulfonamide-linked benzamides like fluazuron or prosulfuron. This heterocyclic system may enhance binding affinity to insect-specific enzymes or receptors due to its rigidity and electron-rich nature. Fluorine atoms typically improve metabolic stability and lipophilicity, aiding membrane penetration .
Functional Implications: Unlike diflubenzuron (a chitin synthesis inhibitor), the target compound’s thienopyrazole core may target different pathways, such as juvenile hormone analogs or ecdysone receptors, as seen in other pyrazole derivatives. Fluazuron’s pyridinyl and trifluoromethyl groups confer specificity for mite control, whereas the 3,5-dimethylphenyl group in the target compound might enhance steric interactions with arthropod-specific proteins .
However, the absence of a urea linker may reduce efficacy against lepidopteran pests compared to diflubenzuron. Molecular Weight and Solubility: With a molecular weight ~400–450 g/mol (estimated), it likely has moderate solubility, comparable to prosulfuron, but lower than diflubenzuron due to the bulky thienopyrazole system.
Q & A
Q. What are the key synthetic strategies for preparing N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide?
The synthesis typically involves three stages:
- Core Formation : Cyclization of thiophene and pyrazole precursors under acidic or basic conditions to construct the thieno[3,4-c]pyrazole scaffold .
- Substitution Reactions : Electrophilic aromatic substitution to introduce the 3,5-dimethylphenyl group at position 2 of the pyrazole ring .
- Amide Coupling : Reaction of the intermediate amine with 4-fluorobenzoyl chloride using coupling agents like EDCI/HOBt in anhydrous DCM . Purification is achieved via column chromatography, with yields optimized by controlling reaction time and temperature.
Q. How is the structural characterization of this compound performed?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and scaffold integrity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and formula.
- X-ray Crystallography : Single-crystal analysis using programs like SHELXL for resolving bond lengths, angles, and stereochemistry . These methods ensure structural fidelity and identify potential synthetic by-products.
Q. What in vitro assays are used for preliminary biological screening?
Common assays include:
- Antitumor Activity : Cell viability assays (e.g., MTT) against cancer lines (e.g., MCF-7, HepG2) with IC values calculated .
- Anti-inflammatory Potential : COX-1/COX-2 inhibition assays compared to standards like diclofenac.
- Antimicrobial Screening : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) . Results are benchmarked against positive controls to assess relative potency.
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?
Single-crystal X-ray diffraction (SCXRD) with SHELX software (SHELXD for phase solving, SHELXL for refinement) provides atomic-level resolution. Challenges include:
- Crystal Twinning : Addressed using TWINLAWS in SHELXL .
- Disorder Modeling : Partial occupancy refinement for flexible substituents (e.g., 3,5-dimethylphenyl group) . These data validate computational docking poses and inform SAR studies.
Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?
- Kinetic Assays : Measure enzyme inhibition (e.g., kinases, proteases) using fluorogenic substrates and Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
- Molecular Docking : Software like AutoDock Vina predicts binding modes, validated by mutagenesis studies targeting active-site residues .
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity () for target proteins .
Q. How are structure-activity relationships (SAR) systematically investigated?
- Analog Synthesis : Introduce substituent variations (e.g., halogens, methyl groups) at the benzamide or thienopyrazole positions .
- Biological Profiling : Compare IC values across analogs to identify critical pharmacophores.
- Computational Modeling : DFT calculations (e.g., HOMO-LUMO gaps) correlate electronic properties with activity .
Q. What approaches address stability and degradation under physiological conditions?
- Forced Degradation Studies : Expose the compound to heat, light, and pH extremes, analyzing degradation products via HPLC-MS .
- Thermal Analysis : DSC/TGA to assess melting points and thermal decomposition .
- Accelerated Stability Testing : Long-term storage at 40°C/75% RH to predict shelf life .
Q. How can contradictory biological data (e.g., varying IC values) be resolved?
- Assay Standardization : Use identical cell lines/passage numbers and control for solvent effects (e.g., DMSO concentration).
- Impurity Profiling : Characterize synthetic batches via HPLC to rule out batch-to-batch variability .
- Orthogonal Assays : Validate results using alternative methods (e.g., ATP-based luminescence vs. MTT for cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
